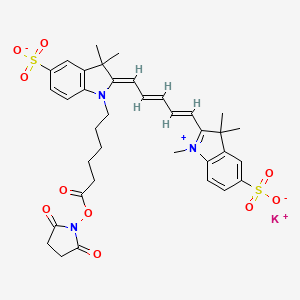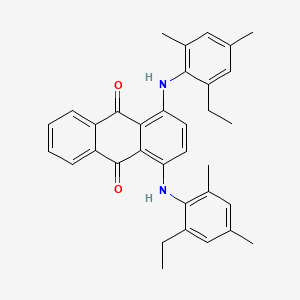
1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form.
Condensation: The reduced form is then condensed with 2-ethyl-4,6-dimethylaniline.
Oxidation: The final step involves oxidation to yield 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.
Applications De Recherche Scientifique
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of organic reactions.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA topoisomerase II.
Industry: Utilized as a colorant in various industrial applications, including plastics and textiles.
Mécanisme D'action
The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:
DNA Binding: The compound binds to DNA, interfering with its function.
Enzyme Inhibition: Inhibits DNA topoisomerase II, leading to DNA damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA-binding properties.
AQ4 and AQ6: Other alkylaminoanthraquinones with modifications to the alkylamino side chains.
Uniqueness
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific structural modifications, which enhance its DNA-binding capacity and cytotoxic potential. Its ability to act as a prodrug in hypoxic tumor cells further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
90332-35-7 |
|---|---|
Formule moléculaire |
C34H34N2O2 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3 |
Clé InChI |
IZTRSJIYIWEOSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)
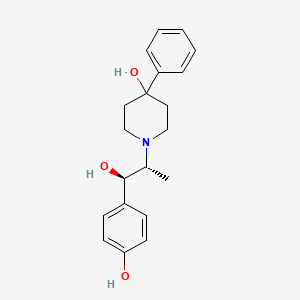
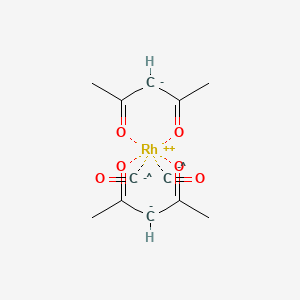
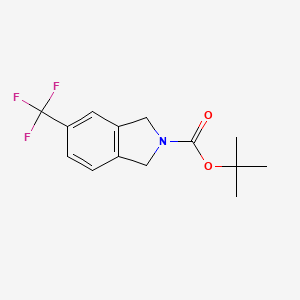

![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
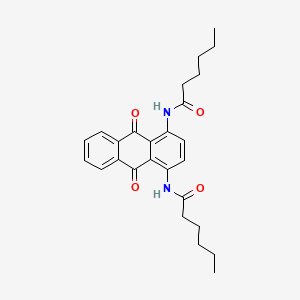
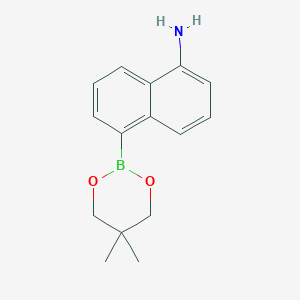
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)
